(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529246
InChI: InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3/t12-/m0/s1
SMILES: CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13529246

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl (3S)-3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3/t12-/m0/s1
Standard InChI Key KBZJHMJFXICZEA-LBPRGKRZSA-N
Isomeric SMILES CC1=CC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C
SMILES CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (C₁₅H₂₂N₂O₃) features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 4-methylpyridin-2-yloxy group. The tert-butyl ester at the 1-position introduces steric bulk, influencing solubility and metabolic stability . The (S)-configuration at the pyrrolidine’s 3-position ensures enantiomeric specificity, a critical factor in interactions with chiral biological targets.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₃
Molecular Weight278.35 g/mol
IUPAC Nametert-Butyl (3S)-3-[(4-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate
CAS NumberNot explicitly listed
Chiral Centers1 (C3 of pyrrolidine)

The pyridine ring’s electron-deficient nature and the ether linkage facilitate hydrogen bonding and π-π interactions, potentially enhancing binding affinity to biological targets. The tert-butyl group confers lipophilicity, which may improve membrane permeability but could also reduce aqueous solubility—a trade-off requiring optimization in drug design .

Synthesis and Structural Elucidation

Multi-Step Synthetic Pathways

The synthesis of (S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically follows a multi-step sequence, beginning with the preparation of the pyrrolidine core. A plausible route involves:

  • Pyrrolidine Functionalization: Introduction of a hydroxyl group at the 3-position via epoxidation and subsequent ring-opening, followed by resolution to isolate the (S)-enantiomer.

  • Ether Formation: Reaction of the pyrrolidine alcohol with 2-chloro-4-methylpyridine under basic conditions to install the pyridinyloxy moiety .

  • Ester Protection: Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1EpoxidationmCPBA, CH₂Cl₂, 0°C to RT
2Ring-OpeningNH₄OH, H₂O/THF
3SN2 Etherification2-Chloro-4-methylpyridine, K₂CO₃, DMF
4Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂

Characterization relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The¹H NMR spectrum would display distinct signals for the pyrrolidine protons (δ 3.2–4.0 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and tert-butyl singlet (δ 1.4 ppm). High-resolution MS confirms the molecular ion peak at m/z 278.35 .

Comparative Analysis with Structural Analogs

Analog 2: (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

The sulfonate group in this analog improves aqueous solubility but reduces membrane permeability. The (R)-configuration inverses stereoselectivity, likely altering target engagement .

Challenges and Future Directions

Synthetic Hurdles

  • Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) requires costly chiral catalysts or chromatographic resolution.

  • Functional Group Reactivity: The tert-butyl ester is prone to acidic hydrolysis, necessitating careful handling during synthesis .

Research Priorities

  • In Vitro Profiling: Screen against panels of enzymes and receptors to identify primary targets.

  • ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity to guide lead optimization.

  • Crystallographic Analysis: Resolve ligand-target complexes to inform structure-activity relationship (SAR) studies.

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